(S)-3-Amino-4-(2-furyl)-butyric acid is an organic compound characterized by the presence of a furan ring, an amino group, and a butyric acid moiety. This compound is notable for its chiral nature, which influences its biological activity and potential applications in medicinal chemistry. It is classified as an amino acid derivative and has gained interest in various fields, including organic synthesis, medicinal chemistry, and material science.
The compound can be sourced from various synthetic routes that utilize chiral starting materials to ensure the correct stereochemistry. It belongs to the class of amino acids and is specifically categorized as a non-proteinogenic amino acid due to its unique structural features. Its molecular formula is with a molecular weight of approximately 219.23 g/mol.
The synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid typically involves the following methods:
The molecular structure of (S)-3-Amino-4-(2-furyl)-butyric acid features:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets, affecting its pharmacological profile.
(S)-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions:
The mechanism of action of (S)-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind effectively to active sites on proteins, modulating their activity. This interaction can lead to various biological effects depending on the target molecules involved.
(S)-3-Amino-4-(2-furyl)-butyric acid has several scientific applications:
The stereoselective construction of the β-amino acid backbone in (S)-3-amino-4-(2-furyl)-butyric acid employs chiral pool derivatization and asymmetric catalysis as principal methodologies. D-sugars serve as economical chiral templates, where D-xylose and D-arabinose undergo furanose-to-furan transformations via cyclic sulfite intermediates to establish the stereogenic center. This approach delivers the D-serine analogue in enantiomerically pure form and the L-serine analogue (structural relative to the target compound) in 92.3% enantiomeric excess [6]. The reaction sequence involves: (1) selective protection of diols; (2) nucleophilic displacement with cyanide; and (3) acidic hydrolysis to afford the amino acid scaffold while preserving stereochemistry [6] [8].
Asymmetric hydrogenation of enol esters or enamines presents an alternative catalytic route. Metal complexes with chiral phosphine ligands (e.g., BINAP, DuPhos) facilitate enantioselective reduction of β-enamino esters bearing furyl substituents, achieving >95% ee under optimized conditions. Computational modeling reveals that the furan ring's electron-donating properties enhance substrate coordination to the chiral catalyst through π-stacking interactions, explaining the observed stereoselectivity [4] [9].
Table 1: Stereoselective Approaches to Furan-Containing β-Amino Acids
Method | Chiral Source | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool Derivatization | D-Xylose | Cyclic sulfite | >99 | 68 |
Chiral Pool Derivatization | D-Arabinose | α-Furfuryl amine | 92.3 | 75 |
Asymmetric Hydrogenation | Ru-BINAP complex | β-Enamino ester | 95.2 | 83 |
Organocatalytic Amination | Cinchona alkaloid | Furanyl succinaldehyde | 88.7 | 71 |
Boc (tert-butoxycarbonyl) protection dominates synthetic routes due to its orthogonal stability and crystalline intermediates. Protection employs di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures with inorganic bases (e.g., potassium carbonate), achieving near-quantitative yields [1] [10]. The Boc group's acid-lability enables deprotection under mild acidic conditions (e.g., 25% TFA/DCM or HCl/dioxane) without epimerization or furan ring degradation. Kinetic studies confirm that HCl concentrations below 2M in aqueous/organic solvents (e.g., dioxane-water 4:1) cleave Boc efficiently within 2 hours at 25°C while preserving stereochemical integrity [1] [5].
For peptide synthesis applications, Fmoc (fluorenylmethyloxycarbonyl) protection proves advantageous. Installation uses Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in DMF with catalytic DMAP, yielding 85–92% protected amino acid. Deprotection employs piperidine/DMF (1:4), liberating the amine within 15 minutes without racemization [6]. The Fmoc group's UV activity (ε = 6,800 M⁻¹cm⁻¹ at 301 nm) facilitates reaction monitoring, crucial for automated synthesis workflows.
Table 2: Amino Protecting Group Performance Comparison
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility | Yield (%) |
---|---|---|---|---|
Boc | (Boc)₂O, K₂CO₃, THF/H₂O | 2M HCl/dioxane, 25°C, 2h | Acid-sensitive furans | 98 |
Fmoc | Fmoc-OSu, DMAP, DMF | 20% piperidine/DMF, 15 min | Solid-phase synthesis | 91 |
Cbz | Cbz-Cl, NaOH, dioxane/H₂O | H₂/Pd-C, MeOH, 3h | Hydrogenation-sensitive | 86 |
Alloc | Alloc-OSu, NaHCO₃, dioxane | Pd(PPh₃)₄, PhSiH₃, DCM, 30 min | Orthogonal deprotection | 89 |
Intramolecular lactamization enables direct furan ring incorporation via cyclic intermediates. Linear precursors containing ortho-ester functionalities undergo acid-catalyzed cyclodehydration, forming furan rings while simultaneously constructing the β-amino acid backbone. This one-pot methodology employs p-toluenesulfonic acid (10 mol%) in refluxing toluene, achieving 75–80% yields with minimal epimerization [5]. The reaction proceeds through a kinetically controlled enolization-cyclization pathway, as confirmed by isotopic labeling studies [6].
Transition-metal-catalyzed cyclizations offer complementary approaches. Palladium(0)-catalyzed carbonylative annulation of propargylglycine derivatives with 2-bromofurans constructs the furan-amino acid hybrid scaffold under 10 atm CO pressure. This method utilizes Pd₂(dba)₃/XPhos (2 mol%) and triethylamine in acetonitrile at 80°C, delivering 70% yield with 98:2 diastereoselectivity [2]. Microwave irradiation (150°C, 20 min) accelerates this process while maintaining stereocontrol. Alternatively, reductive amination of furfural derivatives with β-keto esters, followed by hydrogenation, provides a stereoselective route to the target scaffold [6].
Table 3: Cyclization Methods for Furan-Containing Amino Acids
Cyclization Strategy | Key Reagent/Catalyst | Conditions | Product Structure | Yield (%) |
---|---|---|---|---|
Acid-catalyzed dehydration | p-TsOH, toluene | Reflux, 12h | 3-Amino-4-(2-furyl)butyrate | 78 |
Palladium carbonylative coupling | Pd₂(dba)₃/XPhos, CO (10 atm) | MeCN, 80°C, 24h | Furo[3,2-b]pyrrolidone | 70 |
Reductive amination | NaBH₃CN, MeOH | 0°C to rt, 3h | N-Alkyl amino acid | 85 |
Ring-closing metathesis | Grubbs II catalyst | DCM, 40°C, 8h | Cyclic enol ether | 65 |
Solvent polarity critically influences reaction outcomes due to the amphiphilic nature of furan-containing β-amino acid intermediates. Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in Boc-deprotection and acylation steps but may promote furan ring decomposition above 80°C. Optimized protocols employ dichloromethane (DCM) for acid-sensitive reactions and ethyl acetate/water biphasic systems for catalytic hydrogenations, balancing reactivity and stability [1] [5]. Solvent screening via high-throughput experimentation reveals that 2-methyl-THF increases enantioselectivity in asymmetric hydrogenations by 15% versus THF due to improved chiral induction [9].
Catalytic systems require precise tuning:
Table 4: Solvent and Catalyst Impact on Key Reactions
Reaction | Optimal Solvent | Catalyst (Loading) | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Boc Deprotection | DCM/H₂O (9:1) | HCl (2.0 eq) | 25 | 98 | >99 |
Asymmetric Hydrogenation | 2-Me-THF | Ru-(S)-BINAP (1 mol%) | 60 | 90 | 95 |
Enzymatic Resolution | MTBE | CAL-B (20 mg/mL) | 30 | 45* | >99 |
Palladium-Mediated Cyclization | Toluene/Et₃N (4:1) | Pd₂(dba)₃ (2 mol%) | 80 | 88 | - |
*Theoretical maximum yield for kinetic resolution
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1